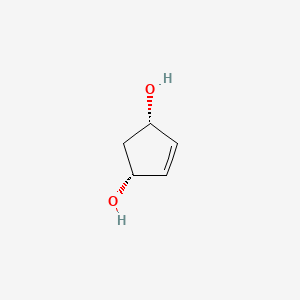

cis-4-Cyclopentene-1,3-Diol

Beschreibung

Foundational Significance as a Chiral Building Block

The foundational significance of cis-4-Cyclopentene-1,3-diol lies in its role as a prochiral meso compound, which can be transformed into valuable enantiomerically pure synthons. uniovi.es Chemoenzymatic methods are frequently employed for this purpose. For instance, enzymatic acylation, often using lipases, can selectively acylate one of the two hydroxyl groups, leading to the formation of chiral monoacetates like (1S,4R)-4-hydroxy-2-cyclopentenyl acetate (B1210297). uniovi.es This enzymatic desymmetrization is a powerful strategy as it can theoretically achieve a 100% yield of the desired enantiopure product. uniovi.es

The resulting chiral mono-protected diol is a versatile intermediate. The remaining free hydroxyl group and the double bond can be further functionalized with high stereocontrol. This strategic introduction of chirality at an early stage is crucial for the efficient construction of complex target molecules, avoiding the need for difficult chiral separations later in the synthetic sequence. The C2 symmetry of the starting diol simplifies the synthetic analysis and often leads to more elegant and efficient synthetic routes. researchgate.net

Strategic Importance in Complex Molecule Synthesis

The chiral intermediates derived from this compound are strategically important in the total synthesis of numerous natural products and pharmaceutical agents. sigmaaldrich.comchemicalbook.com The cyclopentene (B43876) core is a common structural motif in a variety of biologically active compounds, and this diol provides a reliable entry point to this framework with defined stereochemistry. sigmaaldrich.comchemicalbook.com

Prostaglandins (B1171923) are a class of lipid compounds involved in various physiological processes, and their complex cyclopentane-based structures have long been a target for synthetic chemists. This compound and its derivatives are key starting materials for the synthesis of these molecules and their analogs. google.comchemicalbook.comclockss.org For example, the chiral monoacetate derived from the diol can be converted into intermediates like the Corey lactone, a cornerstone in many prostaglandin (B15479496) syntheses. chemsrc.com A chemoenzymatic formal synthesis of Prostaglandin E1 (PGE1) utilized the desymmetrization of the meso-diol to install the necessary chirality for the cyclopentanone (B42830) core. nih.gov The defined stereochemistry of the diol's derivatives allows for the precise construction of the multiple stereocenters present in the final prostaglandin structure. clockss.orgtandfonline.com

Carbocyclic nucleosides are analogs of natural nucleosides where the furanose sugar ring is replaced by a carbocycle, such as a cyclopentane (B165970) or cyclopentene ring. researchgate.net Many of these analogs exhibit significant antiviral and antitumor activities. This compound and its monoacetate derivative are crucial building blocks for the synthesis of these important pharmaceutical compounds. google.comchemicalbook.comchemdad.com The chiral cyclopentene template allows for the stereocontrolled introduction of the nucleobase and other functionalities, mimicking the structure of natural nucleosides. acs.org For instance, (1R,3S)-4-Cyclopentene-1,3-diol monoacetate has been used in the synthesis of 4'-aza-carbocyclic nucleosides, which are potent and selective agonists of the human adenosine (B11128) A2A receptor. researchgate.net

Beyond prostaglandins and carbocyclic nucleosides, this compound is a versatile precursor for a broader range of cyclopentanoid natural products. sigmaaldrich.comchemicalbook.comoup.com Its derivatives have been employed in the synthesis of jasmonoids and isoprostanes. researchgate.net The ability to install various substituents onto the cyclopentene ring with high regio- and stereoselectivity makes it an invaluable tool for organic chemists. researchgate.net The rigid conformation of the ring and the predictable reactivity of its functional groups enable the construction of complex, polycyclic systems found in nature. rsc.orgnih.gov The development of methods for the enantioselective synthesis of functionalized cyclopentanoids often relies on chiral synthons derived from this fundamental meso-diol. oup.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₅H₈O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 100.12 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 29783-26-4 | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 55-59 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 229.2±40.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3±0.1 g/cm³ | chemsrc.com |

| IUPAC Name | (1S,3R)-cyclopent-4-ene-1,3-diol | nih.gov |

| InChI Key | IGRLIBJHDBWKNA-SYDPRGILSA-N | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3R)-cyclopent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLIBJHDBWKNA-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29783-26-4 | |

| Record name | 29783-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cis 4 Cyclopentene 1,3 Diol and Its Functionalized Derivatives

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer powerful tools for the asymmetric synthesis of chiral derivatives of cis-4-cyclopentene-1,3-diol. These approaches leverage the high selectivity of enzymes to perform enantioselective transformations on prochiral or meso substrates.

Enantioselective Hydrolysis of Prochiral Diacetates

The enantioselective hydrolysis of cis-3,5-diacetoxycyclopent-1-ene, a prochiral diacetate, is a well-established method for producing optically active monoacetates. uni-greifswald.deorgsyn.org This process, often referred to as desymmetrization, can yield either enantiomer of the monoacetate, which are valuable intermediates for various natural products. uni-greifswald.deoup.com

A variety of hydrolases, including esterases and lipases, have been investigated for this transformation. Pig liver esterase (PLE) is a classic example, known for its ability to hydrolyze the diacetate to afford the corresponding monoacetate. capes.gov.brscispace.com However, the search for biocatalysts with superior activity and selectivity is ongoing. In one study, a screen of 83 metagenome-derived hydrolases identified 35 active enzymes for the asymmetric hydrolysis of cis-3,5-diacetoxycyclopent-1-ene. uni-greifswald.de Notably, this screening identified three enzymes with excellent preference for the (-)-monoacetate and one with excellent selectivity for the (+)-monoacetate, in some cases surpassing the performance of commercially available PLE. uni-greifswald.deresearchgate.net

The reaction conditions, such as pH and temperature, are crucial for optimal enzyme performance and to minimize non-enzymatic side reactions that could erode the enantiomeric purity of the product. mdpi.com For instance, using a sodium bicarbonate solution to neutralize the acetic acid byproduct during hydrolysis by Porcine Pancreas Lipase (B570770) (PPL) minimized non-enzymatic hydrolysis and allowed for reproducible yields of over 80% and an enantiomeric excess (ee) greater than 95%, even on a 50-gram scale. mdpi.com

| Enzyme | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Metagenome-derived Esterase 7 | (-)-monoacetate | Excellent | Acceptable | uni-greifswald.de |

| Metagenome-derived Esterase 10 | (-)-monoacetate | Excellent | Acceptable | uni-greifswald.de |

| Metagenome-derived Esterase CE | (-)-monoacetate | Excellent | Acceptable | uni-greifswald.de |

| Metagenome-derived Esterase CL1 | (+)-monoacetate | Excellent | Acceptable | uni-greifswald.de |

| Porcine Pancreas Lipase (PPL) | (1R,2S)-monoacetate | >95% | >80% | mdpi.com |

| Recombinant Pig Liver Esterase (PLE) | (1S,4R)-monoacetate | 99% (after crystallization) | 40% | mdpi.com |

Enantioselective Esterification of Meso-Diols

An alternative and complementary strategy to hydrolysis is the enantioselective esterification or acylation of the meso-diol, this compound. google.commdpi.com This approach allows for the synthesis of the opposite enantiomer of the monoacetate compared to what is typically obtained through hydrolysis with a given enzyme. oup.com

Lipases are commonly employed for this transformation. For example, pancreatin, a crude enzyme preparation from porcine pancreas, has been used for the enantioselective monoacetylation of cis-2-cyclopenten-1,4-diol. researchgate.net In a notable application, the transesterification of cis-3,5-diacetoxycyclopent-1-ene with methanol, catalyzed by immobilized lipase from Candida antarctica (Novozym® 435), yielded (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate (B1210297) in 95% yield and 99% ee. mdpi.com This process was successfully scaled up to 10 grams, and the enzyme could be recycled up to 10 times without a significant loss in activity. mdpi.com

While enzymatic methods are powerful, chemical catalysts for acylative desymmetrization have also been developed. Chiral N,N-dimethyl-4-aminopyridine (DMAP) derivatives have been shown to be effective catalysts for the enantioselective acylation of cyclic meso-1,3-diols. oup.com For instance, a chiral DMAP derivative with a 1,1'-binaphthyl unit catalyzed the acylative desymmetrization of this compound with isobutyric anhydride, achieving good to excellent enantioselectivity with only 0.5 mol % of the catalyst. oup.com

| Catalyst/Enzyme | Acylating Agent | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Chiral DMAP derivative 1a | Isobutyric anhydride | Monoacylate 3a | 93:7 er | 66% | oup.com |

| Chiral DMAP derivative 1e | Isobutyric anhydride | Monoacylate | Good to Excellent | - | oup.com |

| Novozym® 435 | Methanol (transesterification of diacetate) | (1R,4S)-monoacetate | 99% ee | 95% | mdpi.com |

| Pancreatin | 2,2,2-Trichloroethyl acetate | (1S,4R)-(-)-4-Hydroxy-2-cyclopentenyl acetate | >99% ee (after recrystallization) | ~50% | researchgate.net |

Stereoselective Bioreduction of Cyclic Diones

The stereoselective bioreduction of prochiral cyclic diones, such as 1,3-cyclopentanedione (B128120) derivatives, presents another avenue to chiral synthons that can lead to this compound. This desymmetrization strategy involves the selective reduction of one of two enantiotopic ketone groups.

Engineered enzymes have shown great promise in this area. For example, an alcohol dehydrogenase from Ralstonia sp. (RasADH) was engineered to achieve the desymmetrization of 2,2-disubstituted-1,3-cyclopentanediones with high yields and diastereomeric ratios within 24 hours. Similarly, a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) was evolved through structure-guided directed evolution. The resulting mutant, M4, exhibited a significant enhancement in activity and provided the (2S,3S)-hydroxyketone with a stereoisomeric ratio greater than 98%. researchgate.net These chiral hydroxyketones can serve as precursors for the synthesis of functionalized cyclopentane (B165970) diols. researchgate.net

Whole-cell biocatalysis is also a viable approach. Baker's yeast has been used for the multigram-scale conversion of a prochiral diketone into a hydroxyketone with over 99% ee. The yeast Rhodotorula minuta has been employed for the bioreduction of 1,2-diketones, which depending on the substrate, can yield hydroxyketones or diols with varying degrees of regio- and enantioselectivity. conicet.gov.ar

Transition Metal-Catalyzed Reduction Strategies

Transition metal-catalyzed reactions provide a powerful alternative to biocatalytic methods for the synthesis of this compound and its derivatives. These methods often involve the hydrogenation or reduction of unsaturated precursors.

Selective cis-1,2-Reduction of Enones (e.g., 4-Hydroxycyclopent-2-enone)

The selective cis-1,2-reduction of enones like 4-hydroxycyclopent-2-enone is a direct route to this compound. However, achieving high cis selectivity can be challenging, as the reaction can often lead to mixtures of cis and trans isomers, as well as over-reduced saturated products. google.com

Homogeneous iron catalysts, such as the Knölker-type catalysts, have been successfully applied to the hydrogenation of 4-hydroxycyclopent-2-enone. innosyn.comrsc.org These catalysts demonstrate high selectivity for ketone reduction without causing dehydration of the starting material. innosyn.comkuleuven.be The diastereoselectivity of the reduction, favoring the cis-diol, can be influenced by the substituents on the catalyst's ligand. innosyn.comrsc.org

A specific and highly effective method for the selective cis-1,2-reduction of 4-hydroxycyclopent-2-enone involves the use of a hydroboron reagent, such as sodium borohydride (B1222165), in the presence of a trivalent rare earth metal compound as an adjuvant. wipo.int This method has been shown to produce cis-cyclopent-4-ene-1,3-diol with good yields and high selectivity. google.com

In a patented process, cerium(III) chloride heptahydrate is used in substoichiometric amounts with sodium borohydride in methanol. google.com The reaction is typically carried out at low temperatures, between -80 °C and -50 °C, to maximize stereoselectivity. google.com The resulting cis-diol can be directly acylated in the same reaction vessel to form the corresponding diacetate, simplifying the workup process. wipo.int This one-pot procedure provides a commercially viable route to these important intermediates. google.com

| Reducing System | Product | Selectivity (cis:trans) | Yield | Reference |

|---|---|---|---|---|

| NaBH4 / CeCl3·7H2O | cis-Cyclopent-4-ene-1,3-diol | High cis-selectivity | ~66% (corrected) | google.com |

| Knölker-type iron catalyst | cis/trans-Cyclopent-4-ene-1,3-diol | cis-selectivity tunable by ligand | Appreciable | innosyn.comrsc.org |

Stereocontrol Mechanisms and Diastereoselectivity Enhancement

The control of stereochemistry is a critical aspect of synthesizing this compound derivatives. Diastereoselectivity, the preferential formation of one diastereomer over another, is influenced by various factors in a chemical reaction. numberanalytics.com In the context of cyclopentene (B43876) systems, achieving high diastereoselectivity is essential for obtaining the desired cis or trans configuration of substituents on the cyclopentene ring.

One strategy to enhance diastereoselectivity involves the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting molecules. This environment favors the formation of one diastereomer over the other. For instance, in aldol (B89426) reactions, the use of a chiral auxiliary can significantly influence the diastereoselectivity of the newly formed carbon-carbon bond. numberanalytics.com Similarly, in cycloaddition reactions, chiral catalysts can direct the approach of the reacting species to favor a specific diastereomeric outcome. numberanalytics.com

The choice of reagents and reaction conditions also plays a crucial role. For example, in the synthesis of trans-β-lactams, a phosphonium (B103445) fluoride (B91410) precatalyst was found to not only activate the nucleophile but also organize the transition state to favor the formation of the trans isomer with high diastereoselectivity. organic-chemistry.org Mechanistic studies indicated that the catalyst initiates the reaction by attacking a silyl (B83357) group, leading to a reorganization of the transition state that favors the desired diastereomer. organic-chemistry.org

Catalytic Hydrogenation of Unsaturated Cyclopentenediones

Catalytic hydrogenation is a widely used method for the reduction of unsaturated compounds, including the carbon-carbon double bonds in cyclopentenedione (B8730137) derivatives. wikipedia.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. wikipedia.org The reaction proceeds by the adsorption of the reactants onto the catalyst surface, where the H-H bond is cleaved, and hydrogen atoms are added across the double bond. wikipedia.org

The stereoselectivity of the hydrogenation can be controlled by the choice of catalyst and reaction conditions. For instance, the hydrogenation of α,β-unsaturated ketones can be performed asymmetrically using chiral catalysts to produce chiral allylic alcohols with high enantiomeric purity. researchgate.netresearchgate.net The steric and electronic properties of the ligands on the catalyst, as well as the reaction conditions, are key factors in controlling the stereochemical outcome. researchgate.netresearchgate.net

In the synthesis of this compound, the selective hydrogenation of the double bond in a precursor like 4-hydroxycyclopent-2-enone is a crucial step. Iron catalysts, such as the Knölker-type iron catalyst, have shown high selectivity for ketone reduction without causing dehydration of the desired diol. innosyn.com Furthermore, by modifying the substituents on the ligand of the iron catalyst, the cis-trans ratio of the resulting diol can be significantly influenced. innosyn.com

Table 1: Influence of Catalyst Ligand on Diastereoselectivity in Hydrogenation

| Catalyst Ligand Substituent | Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Unsubstituted | Cyclopent-2-ene-1,3-diol | High cis selectivity |

| Substituted | Cyclopent-2-ene-1,3-diol | Increased formation of trans |

Data derived from studies on Knölker-type iron catalysts. innosyn.com

Allylic Rearrangement and Epoxidation Pathways

Allylic rearrangements and epoxidation reactions provide alternative routes to functionalized cyclopentene derivatives. These pathways often involve the formation of an epoxide intermediate, which can then undergo rearrangement to form an allylic alcohol.

Copper(I)- and Palladium(0)-Catalyzed Rearrangements of Cyclopentene Epoxides

The rearrangement of epoxides to allylic alcohols can be catalyzed by various transition metals, including copper(I) and palladium(0). These reactions are valuable for introducing hydroxyl groups in a stereocontrolled manner.

Copper(I) catalysts, often in the form of CuCN or CuI, are effective in promoting the rearrangement of epoxides. mdpi.com The reaction between epoxides and organometallic reagents can be slow and prone to side products without a catalyst. mdpi.com Copper(I) salts have been found to provide optimal results in these transformations. mdpi.com For instance, the reaction of aryl Grignard reagents with cyclopentene epoxide in the presence of a copper catalyst can proceed with high regioselectivity. researchgate.net The addition of salts like LiCl or MgCl₂ can further improve the regioselectivity of the reaction. researchgate.net

Palladium(0) catalysts are also widely used for allylic functionalization reactions. capes.gov.br Palladium(0)-catalyzed allylation of various nucleophiles with cyclopentene derivatives, such as cyclopentadiene (B3395910) monoepoxide, has been described. capes.gov.br These reactions allow for the introduction of a variety of substituents onto the cyclopentene ring. Palladium-catalyzed rearrangements of dienyl cyclopropanes have also been developed to construct functionalized cyclopentene units with high enantioselectivity. rsc.org Furthermore, palladium-catalyzed intermolecular Heck-type reactions of epoxides have been reported, providing a method for the formation of new carbon-carbon bonds.

Derivatization and Scaffold Construction from Related Precursors

The synthesis of this compound and its derivatives can also be achieved through the chemical transformation of readily available starting materials, such as bio-derived furfuryl alcohol and cyclopentenediol diacetates.

Conversion from Bio-Derived Furfuryl Alcohol Pathways

Table 2: Two-Step Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol

| Step | Reaction | Catalyst | Product | Yield |

|---|---|---|---|---|

| 1 | Aqueous Phase Rearrangement | MgAl-HT | 4-Hydroxycyclopent-2-enone | - |

| 2 | Hydrogenation | Raney Ni | 1,3-Cyclopentanediol | 72.0% (overall carbon yield) |

Data from a study on the industrially scalable synthesis from furfuryl alcohol. rsc.org

Synthesis of Substituted cis-2-Cyclopentene-1,4-diol Derivatives from Diacetates

Substituted cis-2-cyclopentene-1,4-diol derivatives, which are valuable starting materials for the synthesis of prostaglandins (B1171923), can be prepared from the more readily available cis-2-cyclopentene-1,4-diol diacetate. tandfonline.com One method involves the reaction of the diacetate with organocuprate reagents. For instance, the reaction of cis-2-cyclopentene-1,4-diol diacetate with lithium dimethylcuprate can be used to introduce a methyl group at the 2-position. tandfonline.com Other organolithium reagents can also be employed to introduce different substituents. tandfonline.com

An alternative approach involves the elimination of HBr from brominated cyclopentanol (B49286) acetates. tandfonline.com For example, the bromination of 2-cyclopenten-1-ol (B1584729) acetate followed by elimination using a base like t-BuOK can yield 2-bromo-2-cyclopenten-1-ol acetate. tandfonline.com This bromo-substituted intermediate can then be used in further synthetic transformations. tandfonline.com

Table 3: Synthesis of Substituted Cyclopentene Derivatives from Diacetate

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| cis-2-Cyclopentene-1,4-diol diacetate | Me₂CuLi | 2-Methyl-cis-2-cyclopentene-1,4-diol | 55% |

| 2-Cyclopenten-1-ol acetate | 1. Br₂ 2. t-BuOK | 2-Bromo-2-cyclopenten-1-ol acetate | 82% |

Data from studies on the synthesis of substituted cyclopentene derivatives. tandfonline.comtandfonline.com

Construction of Chiral Cyclic 1,3-Diol Scaffolds via Dithiane Chemistry

The synthetic versatility of dithiane chemistry has been harnessed for the construction of chiral cyclic 1,3-diol scaffolds, providing a powerful strategy for accessing complex molecular architectures. beilstein-journals.orgresearchgate.net This approach, rooted in the concept of "umpolung" or the inversion of polarity of the carbonyl group, utilizes 1,3-dithianes as acyl anion equivalents. beilstein-journals.orgresearchgate.netresearchgate.net The deprotonation of a 1,3-dithiane (B146892) with a strong base, typically an organolithium reagent, generates a nucleophilic carbanion that can participate in various carbon-carbon bond-forming reactions. beilstein-journals.orgresearchgate.netresearchgate.net

A key application of this methodology in the synthesis of chiral 1,3-diols involves the nucleophilic addition of a lithiated dithiane to a chiral epoxide. researchgate.netmdpi.com This reaction opens the epoxide ring, establishing a new carbon-carbon bond and generating a diol precursor. Subsequent chemical manipulations, such as cyclization reactions, can then be employed to construct the desired cyclic 1,3-diol framework. researchgate.net

For instance, a strategy for the enantiospecific synthesis of flavanone (B1672756) enantiomers utilizes the addition of a dithiane carbanion to chiral styrene (B11656) oxides. researchgate.net The resulting diol intermediate is then cyclized via a Mitsunobu reaction to afford the target flavanone. researchgate.net This approach highlights the utility of dithiane chemistry in building complex molecules with well-defined stereochemistry.

In the context of constructing cyclopentene-based diol scaffolds, dithiane chemistry offers a route to chiral building blocks. While direct syntheses of this compound using this method are not extensively detailed in the provided literature, the principles can be applied. The general strategy involves the reaction of a suitable dithiane-based linchpin with a chiral precursor that can be elaborated into the cyclopentene ring. nih.govrsc.org

A notable example demonstrates the synthesis of chiral cyclohexane-1,3-diols using a silylated dithiane as a relay linchpin. nih.govrsc.org In this process, the lithiated dithiane opens a chiral epoxide, and subsequent intramolecular cyclization leads to the formation of the six-membered ring. nih.govrsc.org This "relay" approach, which has been popularized for the synthesis of piperidines, can be adapted to favor the formation of different ring sizes by carefully controlling the reaction conditions and protecting groups. nih.govrsc.org

The following table summarizes a representative reaction for the formation of a chiral cyclohexane-1,3-diol, illustrating the key steps involved in dithiane-mediated cyclization.

| Step | Reagents and Conditions | Product | Yield | Reference |

| Epoxide Opening and Cyclization | 1. n-BuLi, 2-TBS-dithiane, THF/HMPA (9:1), rt2. Chiral epoxide, THF/HMPA (9:1), -78 °C to -40 °C, then rt, 18 h | Cyclized disilyl cyclohexanediol | 88% | nih.gov |

| Deprotection | 1 M TBAF in THF | C₂-symmetric 1,3-cyclohexanediol | 94% | nih.gov |

This methodology can be extended to the synthesis of other chiral cyclic diols, including those with five-membered rings. The presence of a double bond within the cyclopentene ring of this compound provides a handle for further functionalization, such as the introduction of additional hydroxyl groups or ring-opening metathesis to form acyclic scaffolds. nih.govrsc.org The strategic application of dithiane chemistry, therefore, represents a valuable tool for the synthesis of diverse and sterically rich cyclic 1,3-diol libraries. nih.govrsc.org

Stereochemical Investigations and Asymmetric Synthesis Paradigms

Enantioselective Methodologies

The generation of enantiomerically pure cis-4-cyclopentene-1,3-diol and its analogues has been a focal point of extensive research, leading to the development of several powerful enantioselective methodologies.

Enzymatic Resolution of Racemic and Meso-Diol Derivatives

Enzymatic methods have proven to be highly effective for the kinetic resolution of racemic diols and the desymmetrization of meso compounds, offering a practical route to optically active cyclopentene (B43876) diol derivatives. Lipases, in particular, have been widely employed for their ability to catalyze enantioselective acylations and hydrolyses.

A common strategy involves the enantioselective hydrolysis of the corresponding meso-diacetate. For instance, the hydrolysis of cis-3,5-diacetoxycyclopentene using electric eel acetylcholinesterase (EEAC) can produce (+)-(1R,4S)-4-hydroxy-2-cyclopentenyl acetate (B1210297) in high enantiomeric excess. orgsyn.org This enzymatic approach is not limited to the parent diol, as it has been successfully applied to 4-substituted cis-3,5-diacetoxycyclopentenes. orgsyn.org The use of immobilized enzymes, such as those from Candida antarctica lipase (B570770) B (CAL-B), further enhances the practicality of these resolutions, allowing for large-scale preparations and enzyme recycling. orgsyn.orgresearchgate.net

Selective lipase-catalyzed acylation of meso-diols is another powerful technique. mdpi.com For example, the desymmetrization of cis-cyclopent-2-ene-1,4-diol can be achieved through enzymatic acylation to yield chiral 4-hydroxy-2-cyclopentenyl acetate, a key intermediate for various natural products. researchgate.netmdpi.com The choice of enzyme and reaction conditions can dictate which enantiomer is preferentially formed. mdpi.com Research has shown that the triisopropylsilyl (TIPS) protecting group can be advantageous in these chemoenzymatic routes, leading to highly efficient desymmetrization of the diacetate of cis-cyclopent-2-en-1,4-diol using CAL-B. researchgate.net

The enzymatic hydrolysis of prochiral cis-1,4-diacyl-2-cyclopentenediols has also been studied with various enzyme systems, enabling the preparation of both enantiomeric series of the corresponding chiral monoesters on a preparative scale. researchgate.netresearchgate.net

| Method | Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Yield |

| Enantioselective Hydrolysis | cis-3,5-Diacetoxycyclopentene | Electric Eel Acetylcholinesterase (EEAC) | (+)-(1R,4S)-4-hydroxy-2-cyclopentenyl acetate | High | Not specified |

| Desymmetrization | Diacetate of cis-cyclopent-2-en-1,4-diol | Candida antarctica lipase B (CAL-B) | (S)-4-triisopropylsilyloxycyclopent-2-en-1-one (after further steps) | High | Very efficient |

| Enantioselective Hydrolysis | 4-substituted cis-3,5-diacetoxycyclopentenes | Not specified | 4-substituted (1R,4S)-4-hydroxy-2-cyclopentenyl acetate | 95% | 95% |

Catalytic Asymmetric Acylation of Meso-Cyclopentene Diols (e.g., cis-2-Cyclopentene-1,4-diol)

Beyond enzymatic methods, small molecule organocatalysts have emerged as powerful tools for the asymmetric acylation of meso-diols. Chiral diamines and derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed to achieve high enantioselectivity in these transformations. clockss.orgoup.com

A highly efficient procedure for the asymmetrization of cis-2-cyclopentene-1,4-diol involves the use of a chiral diamine catalyst with benzoyl chloride, affording (1S,4R)-4-benzoyloxy-2-cyclopenten-1-ol with excellent enantiomeric excess. clockss.org This non-enzymatic catalytic process is notable for its efficiency, requiring only a small amount of the catalyst. clockss.org

Chiral DMAP derivatives incorporating a 1,1'-binaphthyl unit have also been successfully employed for the acylative desymmetrization of cyclic meso-1,3-diols, including this compound. oup.com These catalysts can operate at low loadings (e.g., 0.5 mol%) and provide good to excellent enantioselectivity. oup.com An advantage of this organocatalytic approach is the potential to access both enantiomers of the monoacylated product by using either enantiomer of the catalyst, a feat that can be challenging with enzymatic methods. oup.com

| Catalyst Type | Substrate | Acylating Agent | Product Configuration | Enantiomeric Excess (ee) | Yield |

| Chiral Diamine | cis-2-Cyclopentene-1,4-diol | Benzoyl chloride | (1S,4R) | Excellent | Good |

| Chiral DMAP Derivative | This compound | Isobutyric anhydride | (1S, 4R) | up to 93:7 er | Moderate |

Photoredox Catalysis for High Enantiomeric Purity

Photoredox catalysis has recently emerged as a novel strategy for stereoselective synthesis. While direct application to this compound for achieving high enantiomeric purity is still an evolving area, the principles of photoredox catalysis offer promising avenues. For instance, photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters has been used to synthesize polyfunctionalized cyclopentanones with high regio- and stereoselectivity. researchgate.net This method, utilizing a photocatalyst like 4CzTPN under blue light irradiation, has been applied in the enantioselective total synthesis of complex molecules. researchgate.net

Furthermore, intramolecular photoredox cyclization of alkenes with β-lactams, using an acridinium (B8443388) photocatalyst, has been developed to prepare clavam derivatives, demonstrating the potential for creating complex bicyclic systems. beilstein-journals.org While not directly focused on this compound, these examples of photoredox-catalyzed reactions highlight the potential for developing new enantioselective methods for cyclopentane (B165970) derivatives. researchgate.netbeilstein-journals.org

Diastereoselective Control in Synthetic Pathways

Achieving the desired relative stereochemistry of the hydroxyl groups in this compound and its derivatives is paramount. Diastereoselective control is often governed by fundamental principles of reaction kinetics, thermodynamics, and substrate-inherent structural biases.

Kinetic vs. Thermodynamic Control of cis/trans Isomer Ratios

The ratio of cis to trans isomers in the synthesis of cyclopentene diols can often be manipulated by the reaction conditions, a classic example of kinetic versus thermodynamic control. msu.edulibretexts.orglibretexts.org

In many reactions, the product that forms faster is known as the kinetic product, while the more stable product is the thermodynamic product. libretexts.orglibretexts.org For instance, in the reduction of certain cyclopentenone precursors, lower temperatures may favor the formation of one diastereomer (the kinetic product), while higher temperatures, which allow for equilibration, can lead to a predominance of the more stable diastereomer (the thermodynamic product). acs.orgmasterorganicchemistry.com

During the hydrogenation of certain cyclic 1,3-diones to their corresponding 1,3-diols, the cis-to-trans ratio can be influenced by temperature. acs.org At lower temperatures, a specific ratio may be observed, but at elevated temperatures, epimerization can occur, leading to a shift towards the thermodynamically more stable trans product. acs.org For example, the reduction of a substituted cyclopentenone can initially produce a cis:trans ratio of 7:3, but this can change at higher temperatures as the system approaches thermodynamic equilibrium. acs.org This principle is crucial for selectively obtaining the desired cis-isomer of 4-cyclopentene-1,3-diol (B3190392).

Substrate-Controlled Diastereoselectivity

The inherent stereochemistry of a substrate or a chiral auxiliary can direct the stereochemical outcome of a reaction, a concept known as substrate-controlled diastereoselectivity. This is a powerful strategy for constructing specific stereoisomers.

In the synthesis of functionalized cyclopentanols, the stereoselective reduction of a ketone can be directed by existing stereocenters within the molecule. For example, the reduction of an enone with a bulky reducing agent like diisobutylaluminum hydride (DIBAL) can furnish an allylic alcohol as a single diastereomer due to the steric influence of neighboring groups. nih.gov

Similarly, epoxidation of a cyclopentene can be directed by a nearby functional group. A hydroxyl or amino group on the ring can direct an oxidizing agent, such as a peracid, to the same face of the double bond through hydrogen bonding, resulting in a high degree of diastereoselectivity. encyclopedia.pubmdpi.com This substrate-directing effect is a reliable method for installing functionality with a specific relative stereochemistry.

A palladium-catalyzed enantioselective allylic alkylation has been used to create a chiral tertiary ether, which then serves as a building block for a series of substrate-controlled diastereoselective transformations to ultimately yield a 1,3-cis-cyclopentenediol derivative. rsc.org This demonstrates how an initial enantioselective step can set the stage for subsequent diastereoselective reactions, allowing for the construction of multiple stereocenters in a controlled manner. nih.govrsc.org

Conformational Analysis and its Implications for Reactivity and Selectivity

The reactivity and selectivity observed in reactions involving this compound are profoundly influenced by its conformational properties. The five-membered ring is not planar and exists in various puckered conformations, primarily envelope and half-chair (or twist) forms. The spatial orientation of the two hydroxyl groups in these conformations dictates their accessibility and directing ability in chemical transformations, forming the basis for stereoselective synthesis.

Computational studies and NMR spectroscopy have been employed to understand the conformational landscape of related 1,3-diols. For the saturated analogue, cis-cyclopentane-1,3-diol, calculations have shown that conformers with two axial hydroxyl groups are lower in energy compared to those with equatorial hydroxyl groups. researchgate.net This preference is often attributed to the avoidance of steric strain and the potential for intramolecular hydrogen bonding. Although the double bond in this compound flattens a portion of the ring, the principles of conformational preference for the hydroxyl groups remain critical. These conformational properties make the diol an effective substrate for hydrogen bonding and a suitable ligand in coordination chemistry. cymitquimica.com The specific conformation adopted by the diol can direct incoming reagents to a particular face of the molecule, leading to high levels of stereocontrol.

This inherent conformational bias is a cornerstone of its application in asymmetric synthesis. The hydroxyl groups can act as directing groups, coordinating to metal catalysts and guiding the reaction to a specific outcome. This is particularly evident in metal-catalyzed reactions where the diol or its derivatives serve as substrates.

A prominent example of exploiting the diol's structure is the palladium-catalyzed Heck-Matsuda desymmetrization of the meso diol. thieme-connect.com In this process, a prochiral starting material is converted into a chiral product with high enantioselectivity. The reaction's success relies on the chiral ligand-metal complex differentiating between the two enantiotopic halves of the molecule, a differentiation guided by the diol's conformation.

Detailed research findings from such a desymmetrization are presented below:

Table 1: Heck-Matsuda Desymmetrization of meso-cis-4-Cyclopentene-1,3-diol Derivatives

| Entry | Substrate | Arylating Agent (ArN₂BF₄) | Product | Yield | Enantiomeric Ratio (er) | Ref |

|---|---|---|---|---|---|---|

| 1 | meso-cis-4-Cyclopentene-1,3-diol | 4-Methoxyphenyl | 3-Hydroxy-4-(4-methoxyphenyl)cyclopentanone | 99% | 19:81 | thieme-connect.com |

| 2 | meso-cis-4-Cyclopentene-1,3-diol | 4-Hydroxyphenyl | 3-Hydroxy-4-(4-hydroxyphenyl)cyclopentanone | 99% | 19:81 | thieme-connect.com |

| 3 | meso-cis-4-Cyclopentene-1,3-diol disilyl ether | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-2-cyclopenten-1-one | 87% (isolated) | 12:88 | thieme-connect.com |

| 4 | meso-cis-4-Cyclopentene-1,3-diol disilyl ether | 4-Nitrophenyl | 4-(4-Nitrophenyl)-2-cyclopenten-1-one | 63% | 85:15 | thieme-connect.com |

Data sourced from a study on Heck-Matsuda desymmetrization. thieme-connect.com The enantiomeric ratio indicates the selectivity of the asymmetric reaction.

Furthermore, allylic substitution reactions of this compound monoacetate demonstrate how catalyst and solvent choice can influence regioselectivity by interacting differently with the substrate's conformation and the resulting π-allylpalladium intermediate. researchgate.netresearchgate.net The reaction can be directed to yield either the 1,4-substitution product or the 1,2-substitution product with high selectivity.

Studies using organocuprate reagents have shown that the choice of solvent and the stoichiometry of the copper reagent are critical for controlling the regioselectivity of the alkylation of the monoacetate derivative. acs.org For instance, the use of Bu₂Cu(CN)(MgCl)₂ in THF preferentially yields the trans-1,4-isomer, whereas using BuMgX/CuCN in ether favors the trans-1,2-isomer. acs.org This highlights how the reaction conditions interact with the conformational and electronic properties of the substrate to govern the outcome.

Table 2: Regioselectivity in the Butylation of this compound Monoacetate

| Reagent System | Solvent | Major Product | Regioselectivity (1,4 vs 1,2) | Yield | Ref |

|---|---|---|---|---|---|

| Bu₂Cu(CN)(MgCl)₂ | THF | trans-1,4-isomer | 93:7 | 87% | acs.org |

| BuMgCl/CuCN (10 mol %) | THF | trans-1,4-isomer | 94:6 | 92% | acs.org |

| Bu₂Cu(CN)(MgX)₂ | Et₂O | trans-1,2-isomer | >9:91 | Good | acs.org |

| BuMgX/CuCN (10 mol %) | Et₂O | trans-1,2-isomer | >9:91 | Good | acs.org |

Data adapted from research on the scope and limitations of organocuprates for alkyl group installation. acs.org

These examples underscore the critical role of the conformational analysis of this compound. A thorough understanding of its three-dimensional structure and the orientation of its functional groups is essential for predicting and controlling the reactivity and selectivity in complex organic syntheses, enabling its use as a versatile chiral building block. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Transformations of Cis 4 Cyclopentene 1,3 Diol

Hydroxyl Group Reactivity

The two hydroxyl groups of cis-4-cyclopentene-1,3-diol are key to its synthetic utility, allowing for selective modifications that can lead to a wide array of chiral molecules.

Selective Functionalization (e.g., Monoacetylation, Chloroacetylation)

The selective functionalization of one of the two hydroxyl groups in the meso compound this compound is a critical strategy for creating chiral synthons. This desymmetrization can be achieved with high efficiency and enantioselectivity using various methods.

Enzyme-catalyzed reactions are a prominent method for selective acylation. For instance, pancreatin, a crude enzyme preparation from porcine pancreas, has been used for the enantioselective monoacetylation of cis-2-cyclopenten-1,4-diol, a related compound, yielding (1S,4R)-(-)-4-Hydroxy-2-cyclopentenyl acetate (B1210297) with high enantiomeric excess. researchgate.net Similarly, pig pancreatic lipase (B570770) can be used for the enantioselective transesterification of this compound. thieme-connect.de The choice of enzyme can even dictate which enantiomer is produced; pig liver esterase and electric eel cholinesterase hydrolyze cis-4-cyclopentene-1,3-diacetate to yield opposite enantiomers of the monoacetate. thieme-connect.de

Chemical methods using chiral catalysts have also been developed. Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives have been shown to catalyze the acylative desymmetrization of cyclic meso-1,3-diols, including this compound. oup.com These reactions can achieve high chemoselectivity for monoacylation and excellent enantioselectivity. oup.com

Chloroacetylation provides a means to introduce a more labile acyl group compared to a standard acetate. The chloroacetyl group can be cleaved under milder conditions, which is advantageous when dealing with sensitive substrates. thieme-connect.de

The following table summarizes the results of enantioselective acylative desymmetrization of this compound using a chiral DMAP derivative catalyst.

| Entry | Catalyst | Monoacylate Yield (%) | Diacylate Yield (%) | Enantiomeric Ratio (er) of Monoacylate |

| 1 | 1a | 66 | 21 | 93:7 |

| 2 | 1e | - | - | - |

Table 1: Enantioselective acylative desymmetrization of this compound. Reactions were performed with the diol, isobutyric anhydride, and Et3N in t-BuOMe at -20°C. Data sourced from oup.com.

Retention of Stereochemistry in Nucleophilic Substitutions

Nucleophilic substitution reactions on derivatives of this compound, particularly its monoacetate, often proceed with a high degree of stereocontrol. The stereochemical outcome, whether retention or inversion, is highly dependent on the catalyst, nucleophile, and reaction conditions.

Palladium-catalyzed reactions of the monoacetate with Grignard reagents (RMgCl) have been shown to proceed with retention of configuration, yielding cis-1,2-regioisomers as the major products. rsc.orgresearchgate.net This is a notable outcome, as it provides access to previously hard-to-reach isomers. rsc.org The mechanism is believed to involve the formation of a π-allylpalladium complex. researchgate.net

In contrast, copper-catalyzed reactions often lead to SN2-type products. For example, the CuCN-catalyzed reaction of (1R)-4-cyclopentene-1,3-diol monoacetate with a Grignard reagent produced an SN2-type product with high regioselectivity and yield. researchgate.netresearchgate.net Similarly, the use of organoborates with a nickel catalyst can lead to the formation of trans coupling products. researchgate.net

A formal SNi reaction, which results in retention of configuration, has been designed for cis-4-hydroxymethyl-1,2-cyclopentene oxides using a diarylborinic acid catalyst and a chloride nucleophile. dicp.ac.cn This proceeds through a double-displacement mechanism. dicp.ac.cn

Cyclopentene (B43876) Olefin Transformations

The carbon-carbon double bond in this compound offers another site for chemical modification, allowing for a range of addition and oxidation reactions.

Addition Reactions to the Double Bond

The double bond of this compound and its derivatives can undergo various addition reactions. Halogenation, such as the addition of bromine (Br₂), to cyclopentene results in the formation of a trans product due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an SN2-like fashion. lumenlearning.comlibretexts.org

Cyclopropanation, the reaction of the double bond with a carbene, proceeds in a stereospecific manner, maintaining the stereochemistry of the starting alkene. lumenlearning.comlibretexts.org For example, the reaction of cis-2-butene (B86535) with methylene (B1212753) results in cis-1,2-dimethylcyclopropane. libretexts.org

Hydroboration-oxidation is a stereospecific syn-addition, meaning that the hydroboration occurs on the same face of the double bond, leading to a cis stereochemistry. libretexts.org Dihydroxylation using osmium tetroxide (OsO₄) also results in syn-addition, producing a cis-diol. beilstein-journals.org

Oxidation Reactions and Intermediate Formation

Oxidation of the saturated analogue, cis-cyclopentane-1,3-diol, can yield cyclopentane-1,3-dione. The hydrogenation of cyclopentane-1,3-dione, in turn, can produce cis- and trans-cyclopentane-1,3-diol, with the cis isomer often being the kinetically favored product. nih.govacs.org The synthesis of cyclopentane-1,3-dione can be achieved from hemicellulose-derived 4-hydroxycyclopent-2-enone. nih.govacs.org

The direct oxidation of this compound can lead to more complex outcomes. For instance, the selective oxidation of one hydroxyl group in the presence of the double bond is a key step in the synthesis of various natural products. uniovi.es The oxidation of this compound derivatives can also be a precursor to cyclopentenedione (B8730137) structures. researchgate.netscielo.br

Transition Metal-Catalyzed Coupling Reactions of Monoacetates

The monoacetate of this compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents with high regio- and stereoselectivity. researchgate.netmdpi-res.com These reactions have been instrumental in the synthesis of complex molecules like prostaglandins (B1171923) and isoprostanes. researchgate.netresearchgate.net

Nickel and palladium catalysts are commonly employed. Nickel-catalyzed coupling of the monoacetate with organoborates allows for the installation of aryl and alkenyl groups. mdpi.com The reactivity of the borate (B1201080) can be tuned by the choice of diol ligand on the boron atom. mdpi.com

Palladium-catalyzed reactions have been extensively studied. The reaction of the monoacetate with Grignard reagents in the presence of a palladium catalyst can lead to cis-1,2-regioisomers through retention of configuration. rsc.orgresearchgate.net Palladium catalysis is also used in allylic substitution reactions with various nucleophiles. researchgate.net

Copper-based reagents are also effective for these coupling reactions. Copper-catalyzed reactions of the monoacetate with Grignard reagents can produce either 1,4- or 1,2-isomers depending on the stoichiometry and solvent. researchgate.net The addition of lithium chloride (LiCl) or magnesium chloride (MgCl₂) can improve the regioselectivity of copper-catalyzed couplings with aryl and alkenyl Grignard reagents. researchgate.netresearchgate.net

The following table provides examples of transition metal-catalyzed coupling reactions of this compound monoacetate.

| Catalyst System | Nucleophile | Major Product Type | Stereochemistry | Reference |

| Pd catalyst | RMgCl (alkyl, aryl) | cis-1,2-regioisomer | Retention | rsc.org, researchgate.net |

| NiCl₂(PPh₃)₂ | Organoborate | trans coupling products | - | researchgate.net |

| CuCN | RMgX | SN2-type product | Inversion | researchgate.net, researchgate.net |

| CuCl | R-ZnBr | anti-SN2' product | - | acs.org |

Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions of this compound Monoacetate.

Palladium-Catalyzed Allylic Alkylation with Soft Nucleophiles

Palladium-catalyzed allylic alkylation is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In these reactions, a palladium(0) catalyst reacts with an allylic substrate, such as the monoacetate of this compound, to form a π-allylpalladium intermediate. This electrophilic complex then reacts with a nucleophile. researchgate.netnih.gov The regioselectivity of the nucleophilic attack is a critical aspect of this chemistry and can be influenced by various factors including the nature of the ligands, the nucleophile, and the solvent. researchgate.net While this methodology is well-established for soft nucleophiles (e.g., malonates), its application with harder nucleophiles often presents challenges. researchgate.netuwindsor.ca

The reaction of this compound monoacetate with Grignard reagents (RMgCl), which are typically considered hard nucleophiles, in the presence of a palladium catalyst represents a significant synthetic advancement. This transformation proceeds with a remarkable retention of configuration to selectively produce cis-1,2-regioisomers (2-substituted-3-cyclopenten-1-ols), which were previously difficult to access. rsc.orgresearchgate.net The reaction demonstrates high regioselectivity, favoring the formation of the 1,2-isomer over the 1,4-isomer. rsc.org

The table below summarizes the results of the palladium-catalyzed allylic alkylation with various Grignard reagents, highlighting the preferential formation of the cis-1,2-isomer.

| Entry | Grignard Reagent (RMgCl) | Catalyst | Product Ratio (cis-1,2 : other isomers) | Yield (%) |

| 1 | PhMgCl | PdCl₂(dppf) | 88 : 12 | 87 |

| 2 | 4-MeOC₆H₄MgCl | PdCl₂(dppf) | 91 : 9 | 90 |

| 3 | 4-FC₆H₄MgCl | PdCl₂(dppf) | 90 : 10 | 92 |

| 4 | n-BuMgCl | PdCl₂(dppf) | 84 : 16 | 78 |

| Data sourced from studies on palladium-catalyzed reactions of 4-cyclopentene-1,3-diol (B3190392) monoacetate. rsc.org |

This stereoretentive pathway suggests a mechanism involving the oxidative addition of the palladium(0) catalyst to the cyclopentenyl acetate to form a π-allylpalladium complex. Subsequent reaction with the Grignard reagent likely proceeds through a pathway that maintains the original stereochemistry, delivering the nucleophile to the adjacent carbon atom, resulting in the observed cis-1,2 product. rsc.org

The ability to selectively generate functionalized cis-4-substituted-2-cyclopenten-1-ols and cis-2-substituted-3-cyclopenten-1-ols through palladium-catalyzed allylic alkylation has significant implications for synthetic chemistry. These products are valuable intermediates in the synthesis of a variety of biologically active molecules. researchgate.net For instance, the palladium-catalyzed reaction of the TBS ether of 4-cyclopentene-1,3-diol monoacetate with the anion of methyl malonate has been employed as a key step in the total synthesis of Δ¹²-prostaglandin J₂ (Δ¹²-PGJ₂). researchgate.net This method provides a direct route to installing the requisite side chain with high efficiency and stereocontrol. researchgate.net

Regioselectivity and Stereoretention with Grignard Reagents

Nickel-Catalyzed Reactions with Organoborates and Boronic Acids

Nickel complexes have been found to be effective catalysts for the allylic substitution of this compound monoacetate, particularly with organoboron reagents where palladium catalysts are sometimes ineffective. mdpi.com The reaction of the monoacetate with lithium organoborates, derived from boronic esters and organolithium reagents, in the presence of a nickel catalyst like NiCl₂(PPh₃)₂, provides access to trans-substituted cyclopentenols. acs.orgmdpi.com

Initial studies using lithium trialkoxyborates required high reaction temperatures. mdpi.commdpi.com A significant improvement was the development of more reactive borates possessing alkanediol ligands, which allow the reaction to proceed at room temperature. mdpi.commdpi.com For example, a reagent system using a borate derived from an aryl boronate ester and n-BuLi, in combination with NiCl₂(PPh₃)₂, t-BuCN, and NaI, furnished trans coupling products with high regioselectivity. acs.org This system has been successfully applied to a range of aryl and alkenyl borates. researchgate.netacs.org

The table below illustrates the nickel-catalyzed coupling of various organoborates with this compound monoacetate.

| Entry | Transferable Group (RT) | Borate Source | Product Ratio (1,4-isomer : 1,2-isomer) | Combined Yield (%) |

| 1 | Ph | Boronate ester + n-BuLi | 13 : 1 | High |

| 2 | p-MeOC₆H₄ | Aryl Borate | 11 : 1 | 89 |

| 3 | p-ClC₆H₄ | Aryl Borate | 21 : 1 | 79 |

| 4 | (E)-CH=CHC₅H₁₁ | Alkenyl Borate | 5 : 1 | 71 |

| Data compiled from research on nickel-catalyzed reactions with organoborates. acs.org |

These nickel-catalyzed reactions provide a complementary method to palladium and copper-based systems, expanding the toolbox for creating functionalized cyclopentanoids. researchgate.net

Copper-Mediated Allylic Substitutions

Copper reagents offer a powerful and tunable platform for the allylic substitution of this compound monoacetate. sorbonne-universite.fr The regiochemical outcome of the reaction—yielding either Sₙ2-type (1,2-isomers) or anti-Sₙ2'-type (1,4-isomers) products—can be precisely controlled by the composition of the copper reagent and the choice of solvent. sorbonne-universite.fracs.org

For instance, alkylation using organocopper reagents can be directed to produce the trans 1,4-isomer or the trans 1,2-isomer with high selectivity. acs.org The reaction of the diol monoacetate with Bu₂Cu(CN)(MgCl)₂ or with BuMgCl in the presence of catalytic CuCN (10 mol%) in THF consistently yields the 1,4-product with >93% regioselectivity. acs.org Conversely, using BuCu(CN)(MgX) in THF or Bu₂Cu(CN)(MgX)₂ in Et₂O furnishes the 1,2-product with >90% selectivity. acs.org

This high degree of control has been exploited in the synthesis of natural products. researchgate.net For example, the CuCN-catalyzed reaction of the (1R)-isomer of the monoacetate with TBDPSO(CH₂)₆MgCl was used to produce an Sₙ2-type product regioselectively, which served as a key intermediate in the synthesis of certain isoprostanes. researchgate.netresearchgate.net Furthermore, functionalized aryl Grignard reagents, prepared via an iodine-magnesium exchange, can be used in CuCN-catalyzed substitutions to install complex aryl moieties with high regio- and stereoselectivity. sorbonne-universite.frthieme-connect.com

Polymerization as a Diol Monomer

Beyond its use in small-molecule synthesis, this compound can function as a diol monomer in polymerization reactions. The presence of both hydroxyl groups and a polymerizable alkene makes it a candidate for different polymerization strategies. One notable example is its use in Ring-Opening Metathesis Polymerization (ROMP). Through the ROMP of a strained derivative of this compound, a well-defined alternating copolymer, poly((vinyl alcohol)₂-alt-methylene), has been synthesized. researchgate.net This demonstrates the potential of this diol to create polymers with unique, controlled microstructures. While the related saturated diol, 1,3-cyclopentanediol, has been investigated for creating novel polyesters via polycondensation, the unsaturation in this compound offers distinct polymerization pathways like ROMP. researchgate.netcaltech.edu

Applications in Complex Chemical Synthesis and Medicinal Chemistry Research

Total Syntheses of Key Natural Products

The strategic utility of cis-4-cyclopentene-1,3-diol is prominently showcased in the total synthesis of several classes of natural products. Its constrained cyclic framework and stereochemically defined hydroxyl groups serve as valuable handles for introducing new stereocenters and building complex ring systems.

Prostaglandin (B15479496) Derivatives

This compound and its derivatives are crucial starting materials for the synthesis of prostaglandins (B1171923), a group of lipid compounds with diverse physiological effects. google.comsigmaaldrich.comsigmaaldrich.com The synthesis of various prostaglandin analogues, including 11-deoxy-PGE2, PGA2, and Δ7-PGA1 methyl ester, has been successfully achieved using this versatile building block.

A key strategy involves the palladium-catalyzed reaction of the monoacetate of this compound with various nucleophiles to introduce the characteristic side chains of prostaglandins. For instance, the synthesis of Δ7-PGA1 methyl ester has been accomplished through a coupling reaction to install the requisite side chain. mdpi.com Similarly, a key cyclopentenone intermediate for prostaglandin synthesis can be prepared from the TBS ether of this compound monoacetate. researchgate.net This intermediate is then subjected to an aldol (B89426) reaction and subsequent dehydration to construct the full prostaglandin structure. The development of efficient methods for the synthesis of these key intermediates has been a significant focus of research. researchgate.net

| Prostaglandin Derivative | Key Synthetic Strategy | Starting Material Derivative |

| 11-deoxy-PGE2 | Palladium-catalyzed cross-coupling | This compound monoacetate |

| PGA2 | Vinylpalladation of the diol | This compound |

| Δ7-PGA1 methyl ester | Coupling reaction to install side chain | Monoacetate of this compound |

Jasmonoids and Isoprostanes

The application of this compound extends to the synthesis of jasmonoids and isoprostanes, two other classes of cyclopentanoid natural products. researchgate.net The stereoselective and regioselective allylic substitution of its monoacetate with organoborates or copper-based reagents allows for the introduction of the characteristic side chains of these molecules. researchgate.net For jasmonoids, a thermodynamically unstable cis-oriented side chain is constructed using copper-based reagents. researchgate.net In the synthesis of isoprostanes, which feature a dienone structure, the cis allylic moiety of the side chain is efficiently constructed using a palladium-catalyzed reaction with a malonate or a propargylic Grignard reagent with a copper catalyst. researchgate.net

Carbocyclic Nucleosides and Analogs

This compound is a valuable precursor for the synthesis of carbocyclic nucleosides, which are analogues of nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. google.comsigmaaldrich.com These compounds often exhibit significant antiviral and antitumor activities. The synthesis of carbocyclic nucleosides like carbovir (B1146969) involves the coupling of a purine (B94841) or pyrimidine (B1678525) base with a derivative of this compound. drugfuture.com For example, the photooxidation of cyclopentadiene (B3395910) yields this compound, which can be converted to its diacetate and then used in a palladium-catalyzed condensation with a purine base to form the carbocyclic nucleoside. drugfuture.com Furthermore, the diol is a key starting material for synthesizing intermediates like (+/-)-cis-4-amino-2-cyclopentene-1-methanol, which is crucial for the efficient synthesis of various carbocyclic nucleosides. researchgate.net An approach for creating 4'-aza-carbocyclic nucleosides utilizes palladium(0) catalyzed allylic coupling reactions with (1R,3S)-4-cyclopentene-1,3-diol monoacetate to introduce both the purine base and the 4'-aza substituent. researchgate.net

Polycyclic Norditerpenoids (e.g., Ineleganolide Scaffold)

The convergent synthesis of the complex tetracyclic scaffold of ineleganolide, a polycyclic norditerpenoid, has been accomplished using an enantioenriched cis-1,3-cyclopentenediol fragment. caltech.edu This fragment is constructed through a key enantioselective allylic alkylation. caltech.edu The synthesis of the ineleganolide core involves a palladium-catalyzed enantioselective allylic alkylation to create a chiral tertiary ether, which facilitates the synthesis of a 1,3-cis-cyclopentenediol building block. researchgate.netscispace.comrsc.orgresearchgate.net This building block is then coupled with another fragment, and a tandem intramolecular cyclopropanation/Cope rearrangement furnishes the characteristic cycloheptene (B1346976) core of ineleganolide. caltech.edu This approach highlights the importance of the cis-1,3-cyclopentenediol unit in constructing highly complex and stereochemically rich polycyclic systems. nih.govrsc.org

Design and Synthesis of Stereochemically Diverse Scaffolds for Libraries

The conformational diversity and well-defined stereochemistry of this compound make it an excellent scaffold for the construction of small molecule libraries with high spatial diversity. These libraries are valuable tools in drug discovery for exploring chemical space and identifying new bioactive compounds.

Rational Design of Chiral Cyclic 1,3-Diol Building Blocks

Chiral cyclic 1,3-diols derived from this compound serve as versatile building blocks for creating conformationally diverse scaffolds. nih.govresearchgate.net By placing substituents on the cis versus trans 1,3-disubstituted cyclopentene, different spatial orientations of these substituents can be achieved. researchgate.net The presence of the double bond in the cyclopentene scaffold also offers a site for further functionalization, such as the introduction of additional hydroxyl groups or ring-opening metathesis to generate acyclic scaffolds. nih.gov The synthesis of the four stereoisomers of a mono-TIPS protected cyclopentanediol has been achieved, allowing for the stepwise and controlled introduction of diversifying groups in library synthesis. nih.gov The conversion of a trans-isomer to a cis-isomer via a Mitsunobu reaction creates a chiral molecule solely due to the placement of a protecting group, a unique application of protecting group chemistry. nih.gov

| Scaffold Feature | Synthetic Utility |

| cis vs. trans Disubstitution | Controls spatial orientation of appended moieties |

| Ring Double Bond | Site for further diversification (e.g., hydroxylation, metathesis) |

| Stereoisomeric Forms | Enables systematic exploration of stereochemical space |

| Protecting Group-Induced Chirality | Allows for stepwise and controlled library synthesis |

An Examination of this compound in Chemical Innovation

A versatile building block, this compound, is proving to be a valuable asset in the realms of complex chemical synthesis and medicinal chemistry. Its unique structural features facilitate the creation of diverse molecular libraries and allow for its integration into biologically significant compounds.

This compound serves as a crucial starting material for the synthesis of a wide array of natural products that feature cyclopentanoid structural elements. sigmaaldrich.com Its utility is particularly notable in the preparation of key intermediates for prostaglandin synthesis. sigmaaldrich.com The strategic placement of its hydroxyl groups and the presence of a double bond within the five-membered ring offer multiple points for chemical modification, making it an attractive scaffold for constructing complex molecular architectures. acs.org

Spatial Diversity in Small Molecule Library Construction

A key strategy in the discovery of new drug candidates and biological probes is the creation of small molecule libraries with significant spatial diversity. This approach involves systematically arranging binding elements in different three-dimensional orientations. This compound and other cyclic 1,3-diols are instrumental in this process. rsc.orgrsc.org

By attaching various chemical groups to the diol scaffold, chemists can generate a library of compounds where the substituents are projected into distinct regions of space. rsc.orgrsc.org The conformational tendencies of the cyclopentene ring, whether in a cis or trans configuration, dramatically alter the vectors of the attached substituents. rsc.orgrsc.org This inherent structural flexibility allows for the creation of conformationally diverse libraries from a common starting block. rsc.orgrsc.org The double bond in the cyclopentene ring also presents an opportunity for further functionalization, such as the addition of more hydroxyl groups or ring-opening reactions to create acyclic scaffolds, thereby expanding the potential diversity of the resulting library. rsc.org

Role as a Precursor in Biologically Relevant Compounds

The significance of this compound extends to its role as a precursor for vital biological molecules. Its core structure is found within complex natural products, highlighting its importance in biosynthetic pathways.

Integration into Modified Nucleosides (e.g., Nucleoside Q in tRNA)

One of the most notable examples of this compound's biological relevance is its incorporation into the hypermodified nucleoside, Queuosine (Q). nih.gov Queuosine is found in the first position of the anticodon of transfer RNAs (tRNAs) for specific amino acids like asparagine, aspartate, histidine, and tyrosine in both bacteria and eukaryotes. nih.gov

The biosynthesis of Queuosine involves a precursor that contains a cis-dihydroxy-cyclopentene ring structure. nih.gov In Escherichia coli, an enzyme known as QueA synthesizes the precursor to Q, which has a 2,3-epoxy-4,5-dihydroxycyclopentane ring. nih.gov This intricate enzymatic process underscores the natural integration of a cyclopentene-diol derivative into a fundamental component of the genetic machinery. The study of synthetic analogues of Queuosine precursors, which can be derived from building blocks like this compound, offers valuable insights into the biosynthesis and function of these modified nucleosides. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Analytical and Spectroscopic Characterization in Research Contexts

Methods for Enantiomeric and Diastereomeric Excess Determination

The synthesis of chiral molecules like derivatives of cis-4-cyclopentene-1,3-diol necessitates reliable methods to determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.). These measurements are crucial for evaluating the effectiveness of chiral catalysts and asymmetric reactions.

Gas Chromatography with Chiral Derivatization (e.g., Mosher's Reagent)

Gas chromatography (GC) on columns with chiral stationary phases is a powerful technique for separating enantiomers. gcms.czunito.it To enhance the volatility and separability of diols like this compound, they are often derivatized. One common approach involves the use of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric esters. msu.edu These diastereomers possess different physical properties and can be separated and quantified using standard GC techniques. msu.edu

The process involves reacting the chiral alcohol with Mosher's reagent to produce a mixture of diastereomeric esters. msu.edu The distinct signals from these diastereomers in the subsequent analysis, often utilizing NMR in conjunction with GC, allow for the determination of the enantiomeric composition. msu.eduresearchgate.net It is critical that the derivatization reaction proceeds to completion or without kinetic resolution to ensure an accurate measurement of the original enantiomeric ratio. msu.edu

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the separation and quantification of enantiomers of this compound derivatives. clockss.orgtitech.ac.jp This method can be used analytically to determine the enantiomeric excess of a product or preparatively to isolate pure enantiomers. tcichemicals.com

In many cases, the diol is first converted to a derivative, such as a benzoate (B1203000) ester, to facilitate analysis. For instance, the monobenzoate of cis-2-cyclopentene-1,4-diol has been successfully analyzed to determine its enantiomeric excess using chiral HPLC. clockss.org The separation is achieved on a chiral stationary phase, where the enantiomers interact differently with the chiral environment, leading to different retention times. clockss.orgtcichemicals.com This technique has been shown to be highly effective, with some methods achieving excellent separation and allowing for the determination of high enantiomeric excesses. clockss.org

Advanced Spectroscopic Techniques for Elucidation of Reaction Products

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of this compound and the products derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound and its derivatives.

¹H NMR: The proton NMR spectrum of a derivative, (±)-cis-4-hydroxy-2-cyclopentenyl acetate (B1210297), shows characteristic signals that confirm its structure. orgsyn.org For example, the protons on the double bond appear in the range of δ 5.95-6.10 ppm, while the protons attached to the carbon atoms bearing the hydroxyl and acetate groups appear at distinct chemical shifts. orgsyn.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. For (±)-cis-4-hydroxy-2-cyclopentenyl acetate, the carbon atoms of the double bond resonate at approximately δ 132.6 and 138.5 ppm. orgsyn.org The carbons attached to the oxygen atoms of the alcohol and ester groups appear at δ 74.9 and 77.0 ppm, respectively. orgsyn.org The carbonyl carbon of the acetate group is typically observed further downfield at around δ 170.8 ppm. orgsyn.org

Table 1: Representative NMR Data for a cis-4-Cyclopentene-1,3-Diol Derivative

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H | 1.64 (dt, 1H), 2.02 (s, 3H), 2.78 (dt, 1H), 4.70 (m, 1H), 5.45 (m, 1H), 5.95 (m, 1H), 6.10 (m, 1H) orgsyn.org |

| ¹³C | 21.2, 40.5, 74.9, 77.0, 132.6, 138.5, 170.8 orgsyn.org |

Data for (±)-cis-4-hydroxy-2-cyclopentenyl acetate in CDCl₃. orgsyn.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 100.12 g/mol , corresponding to the molecular formula C₅H₈O₂. scbt.comchemsrc.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula. core.ac.uk The fragmentation pattern observed in the mass spectrum can also offer structural clues. The NIST WebBook provides mass spectral data for the related compound 4-cyclopentene-1,3-dione, showing a molecular ion peak and various fragment ions. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For instance, the hydroxyl (-OH) group will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon double bond (C=C) stretch will appear around 1650 cm⁻¹, and the C-O stretching of the alcohol will be in the 1000-1200 cm⁻¹ region. If the diol is derivatized to an ester, a strong carbonyl (C=O) stretching absorption will be present around 1735 cm⁻¹. cdnsciencepub.com Studies on related cyclopentane (B165970) diol monoacetates have used IR to investigate intramolecular hydrogen bonding. cdnsciencepub.com

Computational and Theoretical Investigations of Cis 4 Cyclopentene 1,3 Diol

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for examining the intricate details of chemical reactions at the molecular level. For cis-4-Cyclopentene-1,3-diol and related compounds, DFT studies have been instrumental in mapping out reaction pathways, identifying key intermediates, and understanding the energetic landscapes that govern chemical transformations.

Elucidation of Transition States and Energetics

DFT calculations have been employed to elucidate the transition states and energetics of various reactions involving cyclopentane (B165970) diols. For instance, in the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol, DFT has been used to optimize the structures of possible conformations of the diol products. acs.org These calculations help in understanding the stability of different isomers and the energy barriers for their interconversion.

Quantum chemical calculations, specifically DFT, have also provided insight into the reaction mechanisms of processes like the deoxydehydration (DODH) of cyclic diols. chemrxiv.org These studies compare the energetics of different proposed mechanistic pathways, helping to identify the most plausible route for the reaction. For example, in rhenium-catalyzed DODH reactions, DFT studies have been used to understand why cis-diols are generally more reactive than their trans counterparts. chemrxiv.org

The energetics of isomerization processes, such as the conversion between isocyanides and nitriles, have also been successfully modeled using DFT, correlating well with experimental parameters. acs.org This demonstrates the predictive power of DFT in understanding reaction thermodynamics.

Thermodynamic Rationalization of Stereoisomer Formation and Epimerization

The formation of stereoisomers and their subsequent epimerization are critical aspects of reactions involving cyclic diols. DFT calculations have been successfully used to provide a thermodynamic rationale for these phenomena.

In the hydrogenation of cyclopentane-1,3-dione, the cis-diol is typically the major product under kinetic control. acs.orgnih.govresearchgate.net However, at elevated temperatures, epimerization can occur, leading to a shift in the cis-trans ratio. acs.orgnih.govresearchgate.net DFT calculations of the Gibbs free energy (ΔG) for the different stereoisomers can explain these observations from a thermodynamic perspective. acs.org For many cyclic 1,3-diols, the cis-isomer is thermodynamically more stable in vacuo due to the potential for intramolecular hydrogen bonding. acs.org

The table below summarizes the effect of temperature on the epimerization of cyclopentane-1,3-diol, showing a shift towards the trans isomer at higher temperatures.

| Temperature (°C) | Reaction Time | cis:trans Ratio | Reference |

| ≥ 120 | Extended | Shifts in favor of trans | acs.orgnih.gov |

| 160 | Equilibrium | 48:52 | acs.orgnih.gov |

This thermodynamic understanding is crucial for controlling the stereochemical outcome of the reaction by carefully selecting the reaction conditions.

Molecular Modeling of Stereoselectivity and Regioselectivity